thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
“Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one” is a heterocyclic compound . It’s a part of a larger family of compounds known as thienotriazolodiazepines .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Anticancer Applications
- An unexpected Dimroth rearrangement in thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine synthesis led to potent antitumor activity in a variety of human tumor cell lines. The most active compound demonstrated low toxicity and high potency in vivo (Lauria et al., 2013).
Neuropharmacological Applications
- 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and tested for their binding affinity and inhibition of functional cellular responses to serotonin, exhibiting potent activity and selectivity for the 5-HT6 receptor (Ivachtchenko et al., 2010).
Synthesis and Structural Studies
- General and facile syntheses of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones were explored, producing novel ring systems with potential as xanthine oxidase inhibitors (Nagamatsu et al., 2007).
Development of Novel Derivatives
- Novel pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones were synthesized, contributing to the development of this class of compounds (Davoodnia et al., 2008).
Anti-inflammatory and Analgesic Activity
- A series of thieno[2',3':4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines showed promising anti-inflammatory and analgesic activity, with certain derivatives exhibiting notable efficacy and safety profiles (Ashour et al., 2013).
Antimicrobial Activity
- Synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives revealed significant antimicrobial activity against various strains, with many compounds showing promising results (Hegab et al., 2007).
Interconversion of Isomeric Compounds
- The Dimroth rearrangement was utilized to synthesize and interconvert isomeric triazolothienopyrimidines, contributing to structural and synthetic diversity in this compound class (Hamed et al., 2008).
Mechanism of Action
Mode of Action
It is suggested that similar compounds act by targeting an intracellular site in a competitive manner .
Pharmacokinetics
A similar compound has been found to have a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests .
Result of Action
Similar compounds have been found to decrease maximum urinary concentration and increase urination volume .
Properties
IUPAC Name |
5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4OS/c12-7-6-4(1-2-13-6)11-5(9-7)3-8-10-11/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHBNQYGASUQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N3C(=NC2=O)C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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